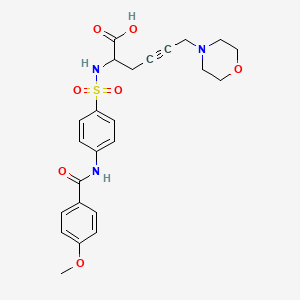

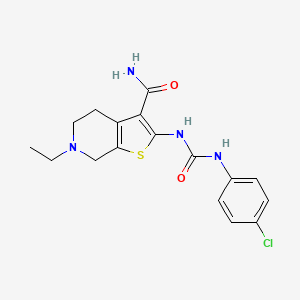

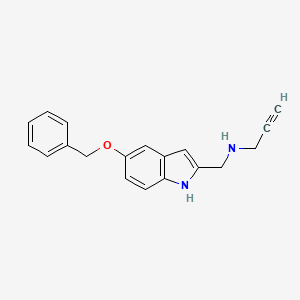

2-Carboxy-6-phenoxy-1H-indole-3-propionic acid

Overview

Description

“2-Carboxy-6-phenoxy-1H-indole-3-propionic acid” is a derivative of 1H-indole-3-propionic acid . It’s related to a class of compounds that have been studied for their potential therapeutic applications. For instance, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, a similar compound, has been characterized as a potent synthetic GPR17 agonist . GPR17 is an orphan G protein-coupled receptor involved in myelin repair and has been proposed as a novel drug target for the treatment of brain and spinal cord injury and for multiple sclerosis .

Synthesis Analysis

The synthesis of similar compounds, such as 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, involves a Japp–Klingemann condensation of 3,5-dichlorophenyldiazonium chloride and deprotonated 2-(ethoxycarbonyl)cyclopentanone yielding phenylhydrazone derivative followed by Fischer indole (diaza-Cope) rearrangement . This method was used to synthesize a series of 10 derivatives .Scientific Research Applications

Biochemical Probes

"1-[2-Amino-5-(6-carboxyindol-2-yl)phenoxyl]-2-(2'-amino-5'-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid" (indo-1) and related compounds have been characterized as sensitive spectroscopic probes for Zn2+ interactions with proteins. These compounds exhibit spectral changes upon binding to Zn2+, allowing for the determination of zinc-protein interactions and the affinity of proteins for Zn2+ under different conditions (Jefferson, Hunt, & Ginsburg, 1990).

Fluorescent Sensors

A novel spiropyran, demonstrating an "on-off-on" fluorescent switch response to extreme pH conditions, has been reported. Modifications at the indole N-position and carboxyl group at the indole 6-position contribute to this extreme acid response. This property supports its application in fluorescent imaging in bacterial cells under extreme pH conditions, showcasing its potential as a versatile tool in bioimaging applications (Wan, Zheng, Shen, Yang, & Yin, 2014).

Therapeutic Potential

Research into indole carboxylic acids and their derivatives reveals potential therapeutic applications. For instance, indole-2-carboxylic acid derivatives have been synthesized and characterized for their antibacterial and antifungal activities. These compounds exhibit significant antibacterial activities against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as moderate antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

Understanding of Weak Acid Stress in Microbes

Studies on carboxylic acids, including indole-3-carboxylic acids, have contributed to our understanding of microbial adaptation to weak acid stress. This research is crucial in fields like food safety, where understanding the tolerance mechanisms of spoilage microbes to food preservatives is vital for developing more effective preservation strategies. Such insights also have implications in biotechnology for optimizing microbial cell factories for the production of carboxylic acids (Mira & Teixeira, 2013).

properties

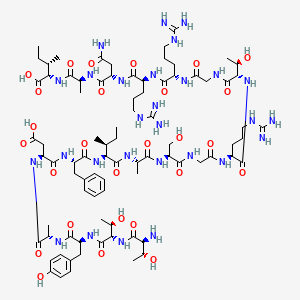

IUPAC Name |

3-(2-carboxyethyl)-6-phenoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c20-16(21)9-8-14-13-7-6-12(24-11-4-2-1-3-5-11)10-15(13)19-17(14)18(22)23/h1-7,10,19H,8-9H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFAYNLUAGDMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N3)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxy-6-phenoxy-1H-indole-3-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

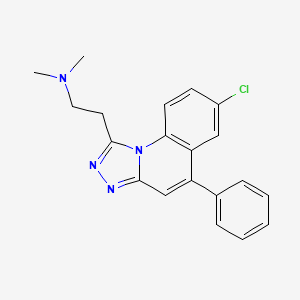

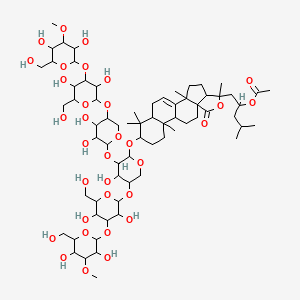

![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)